Hederacolchiside F
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Overview
Description
Hederacolchiside F is a triterpenoid saponin compound found in various plant species, including Hedera colchica and Pulsatilla chinensis . Triterpenoid saponins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound has garnered attention due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hederacolchiside F involves multiple steps, starting from the extraction of the natural compound from plant sources. The process typically includes:
Extraction: The plant material is extracted using solvents like methanol or ethanol to obtain a crude extract containing saponins.
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing extraction and purification processes to increase yield and reduce costs . Biotechnological approaches, such as using genetically modified microorganisms to produce triterpenoid saponins, are also being explored .
Chemical Reactions Analysis
Types of Reactions
Hederacolchiside F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Substitution: Substitution reactions can introduce new functional groups into the molecule, leading to the formation of novel derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Hederacolchiside F involves multiple molecular targets and pathways:
Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer: This compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Antimicrobial: The compound disrupts the cell membrane integrity of microorganisms, leading to cell death.
Comparison with Similar Compounds
Hederacolchiside F is compared with other similar triterpenoid saponins, such as:
Hederacolchiside A1: Exhibits similar anti-inflammatory and anticancer activities but differs in its sugar moiety composition.
Eleutheroside M: Another triterpenoid saponin with comparable biological activities but distinct structural features.
Pulsatilla saponin D: Known for its potent anticancer effects, Pulsatilla saponin D shares some structural similarities with this compound but has different pharmacological properties.
This compound stands out due to its unique combination of sugar moieties and aglycone structure, which contribute to its distinct biological activities .
Properties
CAS No. |
68027-14-5 |
---|---|
Molecular Formula |
C65H106O31 |
Molecular Weight |
1383.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C65H106O31/c1-25-36(69)41(74)46(79)54(87-25)94-51-30(21-67)90-53(50(83)45(51)78)85-22-31-39(72)44(77)49(82)57(91-31)96-59(84)65-17-15-60(3,4)19-28(65)27-9-10-34-61(5)13-12-35(62(6,24-68)33(61)11-14-64(34,8)63(27,7)16-18-65)93-58-52(95-55-47(80)42(75)37(70)26(2)88-55)40(73)32(23-86-58)92-56-48(81)43(76)38(71)29(20-66)89-56/h9,25-26,28-58,66-83H,10-24H2,1-8H3/t25-,26-,28-,29+,30+,31+,32-,33+,34+,35-,36-,37-,38+,39+,40-,41+,42+,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,61-,62-,63+,64+,65-/m0/s1 |
InChI Key |
OTQUUEGQKWTQTA-FSPLGDHVSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4)C)C)(C)CO)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)COC1C(C(C(C(O1)CO)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
solubility |
not available |
Origin of Product |
United States |
Q1: What is known about the antioxidant activity of Hederacolchiside F?
A1: this compound, a saponin isolated from Hedera colchica, has demonstrated significant antioxidant activity in several studies. [, ] One study compared its activity to known antioxidants like α-tocopherol, butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT). [] Results showed that this compound exhibited strong total antioxidant activity, effectively inhibiting lipid peroxidation in a linoleic acid emulsion assay. [] At a concentration of 75 µg/mL, it showed 75% inhibition, highlighting its potential as a natural antioxidant. []
Q2: Are there other saponins from ivy species that exhibit similar antioxidant properties?
A2: Yes, research indicates that other saponins isolated from Hedera helix and Hedera colchica also possess antioxidant properties. [, ] Specifically, α-hederin and hederasaponin-C from Hedera helix, alongside hederacolchiside-E from Hedera colchica, displayed notable antioxidant activity comparable to this compound. [] This suggests that these ivy species may be valuable sources of natural antioxidants.
Q3: Has this compound been investigated for its potential in treating diabetes?
A3: While this compound itself hasn't been directly studied in the context of diabetes treatment, a closely related compound, stigmasterol-3-O-β-d-glucoside, also isolated from Akebia quinata (which contains this compound []), has shown promising results. [] This compound demonstrated the ability to enhance glucose-stimulated insulin secretion (GSIS) in INS-1 rat pancreatic β-cells. [] Furthermore, it upregulated key proteins involved in pancreatic β-cell function, including pancreas/duodenum homeobox protein-1 (PDX-1), suggesting potential for managing Type 2 diabetes. []
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